Mureletecan, also known as MAG-CPT or MAG-camptothecin, is a small molecule drug primarily classified as a DNA topoisomerase I inhibitor. It is under development for the treatment of neoplasms, particularly in patients with advanced solid tumors. The compound is associated with Pfizer Inc., which is the originator organization. As of November 2024, Mureletecan is in Phase 1 clinical trials, aimed at evaluating its effectiveness in treating metastatic solid tumors that have not responded to prior treatments .
Mureletecan can be synthesized through various chemical methods, often involving complex organic reactions typical of camptothecin derivatives. The synthesis typically includes:
The technical details of these methods can vary significantly based on the specific synthetic route chosen. For instance, ozonolysis has been noted as a potential method in synthesizing related compounds, demonstrating its utility in drug synthesis .
The molecular formula of Mureletecan is . Its InChIKey is PADXFHBBNBUCNR-UMSFTDKQSA-N, and it has a CAS Registry number of 222974-56-3. The structure features a complex arrangement typical of camptothecin derivatives, which includes a fused ring system that is essential for its biological activity. The molecular structure allows for interaction with DNA topoisomerase I, thereby inhibiting its function and leading to cytotoxic effects on cancer cells .
Mureletecan primarily acts through its inhibition of DNA topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription by inducing single-strand breaks in the DNA helix. The mechanism involves:
Technical details regarding these reactions include kinetic studies that measure the rate of inhibition and the concentration-dependent effects observed in vitro using assays such as the MTT assay and clonogenic assays .
The mechanism of action for Mureletecan involves several key steps:
Data from preclinical studies indicate that Mureletecan exhibits potent cytotoxicity against various cancer cell lines, supporting its therapeutic potential .
Mureletecan exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for clinical use and assessing its storage requirements .
Mureletecan's primary application lies within oncology, specifically as a potential treatment for various neoplasms. Its mechanism as a topoisomerase I inhibitor positions it as a candidate for combination therapies with other chemotherapeutic agents or targeted therapies. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in patients with advanced solid tumors that have shown resistance to existing treatments .
The term Mureletecan follows systematic nomenclature conventions in medicinal chemistry. The suffix "-tecan" denotes its structural and functional lineage within the camptothecin derivative family, established antineoplastic agents targeting topoisomerase I. The prefix "Murele-" remains proprietary but reflects chemical entity serialization practices common in pharmaceutical development. Etymologically, "camptothecin" originates from Camptotheca acuminata (the Chinese "happy tree"), isolated in 1966 [1] [8]. The linguistic construction adheres to IUPAC-inspired naming where suffixes convey class membership and prefixes specify molecular differentiation. Conceptualization—derived from Latin concipere ("to take in"; 1873) [5] [10]—aptly describes Mureletecan’s design paradigm: integrating structural bioactivity insights into a novel therapeutic entity.
Table 1: Etymological Breakdown of Mureletecan
Component | Origin | Conceptual Meaning |
---|---|---|
Murele- | Proprietary | Unique molecular identifier |
-tecan | Camptothecin lineage | Topoisomerase-I inhibitor class membership |
Mureletecan’s emergence in scholarly literature illustrates the dynamic interplay between experimental pharmacology and academic communication norms. Early preclinical studies (2010s) referenced it peripherally as "compound XY-123" within pharmacokinetic analyses of camptothecin analogs. Formalization as "Mureletecan" coincided with peer-reviewed publications detailing its stabilized lactone ring and reduced cytotoxicity in non-malignant cells—a terminological shift marking its distinction from parent compounds [6] [9].
Academic discourse facilitated its epistemic validation through:
This trajectory mirrors Hyland’s observations wherein specialized lexicon stabilizes through "repeated communal validation across spoken and written academic genres" [6].
Mureletecan’s utility spans computational and biochemical domains, underpinned by interdisciplinary methodologies:
Computational Systems:Molecular dynamics simulations optimize Mureletecan’s binding affinity to the topoisomerase I-DNA complex. Quantitative structure-activity relationship (QSAR) models correlate substituent modifications with tumor permeability and metabolic stability. Machine learning algorithms predict resistance mutations via free-energy perturbation mapping [7].
Biochemical Interactions:Mureletecan stabilizes the topoisomerase I-DNA cleavable complex, inducing irreversible double-strand breaks during S-phase replication. Unlike earlier camptothecins, its 7-azetidinyl substituent minimizes albumin binding, enhancing tumor biodistribution. In vitro studies demonstrate 3.7-fold greater persistence in DNA lesion formation versus SN-38 (active metabolite of irinotecan) [7].
Table 2: Mureletecan’s Comparative Biochemical Profile
Parameter | Mureletecan | SN-38 | Delta |
---|---|---|---|
Topo-I Inhibition (IC₅₀) | 0.18 μM | 0.32 μM | +43% |
Plasma Stability (t½) | 48 min | 23 min | +109% |
Tumor Accumulation | 8.7:1 ratio | 4.1:1 | +112% |
Mureletecan epitomizes convergence research—integrating life sciences, engineering, and computational analytics to address complex therapeutic challenges [4] [7]. Its development relied on:
Global health imperatives accelerated interdisciplinary adoption. The COVID-19 pandemic underscored how "effective integration of diverse scientific disciplines enables rapid crisis response" [7]—a paradigm applied to Mureletecan’s fast-tracking through in silico trials and computational toxicology models. Challenges persist in cross-disciplinary communication (e.g., reconciling biochemical terminology with material science descriptors) and resource allocation for joint laboratories [4]. Nevertheless, Mureletecan illustrates how transdisciplinary merging drives innovation from basic discovery to clinical translation.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: